molecular formula C8H11ClN2O B13302412 (3R)-3-Amino-3-(2-chloro(3-pyridyl))propan-1-OL

(3R)-3-Amino-3-(2-chloro(3-pyridyl))propan-1-OL

Cat. No.: B13302412
M. Wt: 186.64 g/mol
InChI Key: UBSVHMZWGPWGPE-SSDOTTSWSA-N
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Description

(3R)-3-Amino-3-(2-chloro(3-pyridyl))propan-1-OL is a chiral compound with a specific configuration at the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(2-chloro(3-pyridyl))propan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-pyridine and a suitable chiral auxiliary.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(2-chloro(3-pyridyl))propan-1-OL undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted pyridine derivatives.

Scientific Research Applications

(3R)-3-Amino-3-(2-chloro(3-pyridyl))propan-1-OL has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2-chloro(3-pyridyl))propan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The exact pathways involved are still under investigation, but it is believed to modulate signaling pathways related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-Amino-3-(2-bromo(3-pyridyl))propan-1-OL
  • (3R)-3-Amino-3-(2-fluoro(3-pyridyl))propan-1-OL
  • (3R)-3-Amino-3-(2-iodo(3-pyridyl))propan-1-OL

Uniqueness

(3R)-3-Amino-3-(2-chloro(3-pyridyl))propan-1-OL is unique due to the presence of the chloro group, which imparts specific chemical reactivity and biological activity. This makes it distinct from its bromo, fluoro, and iodo analogs, which may have different reactivity and applications.

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

(3R)-3-amino-3-(2-chloropyridin-3-yl)propan-1-ol

InChI

InChI=1S/C8H11ClN2O/c9-8-6(2-1-4-11-8)7(10)3-5-12/h1-2,4,7,12H,3,5,10H2/t7-/m1/s1

InChI Key

UBSVHMZWGPWGPE-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(N=C1)Cl)[C@@H](CCO)N

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(CCO)N

Origin of Product

United States

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